Technical Monograph: 4-Bromo-3-(trifluoromethyl)pyridine Hydrobromide
Technical Monograph: 4-Bromo-3-(trifluoromethyl)pyridine Hydrobromide
[1][2]
Executive Summary
4-Bromo-3-(trifluoromethyl)pyridine hydrobromide (CAS: 1354425-60-7) serves as a critical halogenated heterocyclic scaffold in modern medicinal chemistry.[1] Distinguished by the presence of both an electron-withdrawing trifluoromethyl group and a reactive bromine handle, this compound is a preferred intermediate for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) utilized in the synthesis of GPR40 modulators and Bub1 kinase inhibitors. This guide provides a rigorous analysis of its physicochemical properties, synthesis logic, and handling protocols, designed for researchers requiring high-purity standards.
Chemical Identity & Structural Analysis
The hydrobromide salt form offers superior crystallinity and stability compared to its free base counterpart, which is often a low-melting solid or oil prone to oxidation.
| Property | Specification |
| IUPAC Name | 4-Bromo-3-(trifluoromethyl)pyridine hydrobromide |
| CAS Number | 1354425-60-7 |
| Molecular Formula | C₆H₃BrF₃N[2][3][1][4] · HBr |
| Molecular Weight | 306.91 g/mol |
| Free Base MW | 225.99 g/mol |
| SMILES | Br.FC(F)(F)c1cnccc1Br |
| Structure Description | Pyridine ring substituted at C4 with Bromine and C3 with a Trifluoromethyl group; protonated at N1.[2][3] |
Physical & Chemical Properties
The following data synthesizes experimental values and high-confidence predictive models for the hydrobromide salt.
Solid-State Properties
| Parameter | Value / Range | Context |
| Appearance | White to Off-White Crystalline Powder | High purity (>97%) typically appears white. Yellowing indicates free bromine or oxidation. |
| Melting Point | 197 – 209 °C | Broad range due to potential polymorphic forms or residual solvent; significantly higher than the free base. |
| Hygroscopicity | Moderate to High | The salt is prone to absorbing atmospheric moisture, leading to clumping and hydrolysis over time. |
Solution Properties
| Parameter | Value | Context |
| Solubility (Water) | Soluble | Dissociates into protonated pyridine and bromide ions. Acidic pH (~2-3). |
| Solubility (Organic) | Soluble in MeOH, EtOH, DMSO | Limited solubility in non-polar solvents (Hexane, Et₂O), facilitating precipitation during synthesis. |
| pKa (Conjugate Acid) | ~1.93 (Predicted) | The electron-withdrawing -CF₃ and -Br groups significantly decrease the basicity of the pyridine nitrogen. |
Synthesis & Manufacturing Logic
The synthesis of the hydrobromide salt is typically a downstream process designed to stabilize the 4-bromo-3-(trifluoromethyl)pyridine free base. The free base itself is often synthesized via direct bromination or sandmeyer-type reactions, which can yield unstable oils.
Protocol: Hydrobromide Salt Formation
This protocol describes the conversion of the free base to the stable hydrobromide salt. This method is self-validating: the formation of a precipitate indicates successful salt formation.
Reagents:
-
4-Bromo-3-(trifluoromethyl)pyridine (Free Base)
-
Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) - Solvent
-
HBr (33% in Acetic Acid or 48% Aqueous) - Acid Source
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of the free base in 50 mL of EtOAc. Ensure complete dissolution at room temperature (20-25 °C).
-
Acidification: Cool the solution to 0-5 °C in an ice bath. Slowly add 1.1 equivalents of HBr solution dropwise.
-
Observation: A white precipitate should begin to form immediately.
-
-
Crystallization: Stir the mixture at 0 °C for 1 hour to maximize yield.
-
Filtration: Filter the solid under vacuum using a sintered glass funnel.
-
Washing: Wash the filter cake with cold Et₂O (2 x 10 mL) to remove excess acid and impurities.
-
Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.
Visualization: Synthesis Workflow
Figure 1: Step-by-step workflow for the conversion of the free base to the stable hydrobromide salt.
Handling, Stability & Safety
Due to the corrosive nature of the hydrobromide moiety and the potential for halogen release, strict adherence to safety protocols is required.
Stability Profile
-
Thermal Stability: Stable up to its melting point (~200 °C). Avoid prolonged heating without inert gas.
-
Hydrolytic Stability: Stable in acidic aqueous solution. May hydrolyze or disproportionate in strong alkaline conditions over time.
-
Light Sensitivity: Halogenated pyridines can be light-sensitive. Store in amber vials.
Storage & Handling Decision Tree
Figure 2: Logic flow for assessing material quality and determining storage requirements.
Safety Data (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
Analytical Characterization
To verify the identity of the compound, the following spectroscopic signals are diagnostic.
-
¹H NMR (DMSO-d₆):
-
The protonation of the pyridine nitrogen shifts aromatic signals downfield compared to the free base.
-
H2 (s): ~8.8 - 9.0 ppm (Deshielded by N+ and CF₃).
-
H6 (d): ~8.5 - 8.7 ppm (Adjacent to N+).
-
H5 (d): ~7.8 - 8.0 ppm.
-
N-H (br s): ~10-12 ppm (Exchangeable, broad).
-
-
¹⁹F NMR:
-
Single peak around -62 to -64 ppm (Characteristic of Ar-CF₃).
-
References
-
Sigma-Aldrich. (n.d.).[3] 4-Bromo-3-(trifluoromethyl)pyridine hydrobromide Product Sheet. Retrieved from
-
ChemicalBook. (2025). 4-Bromo-3-(trifluoromethyl)pyridine hydrobromide Properties and Suppliers. Retrieved from [3]
-
PubChem. (n.d.). 4-(Trifluoromethyl)pyridine Compound Summary. National Library of Medicine. Retrieved from
-
Google Patents. (n.d.). Preparation methods for brominated pyridine derivatives. Retrieved from
